(1-Methyl-1H-indol-5-yl)methanamine
Overview
Description
(1-Methyl-1H-indol-5-yl)methanamine: is a chemical compound with the molecular formula C10H12N2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that (1-Methyl-1H-indol-5-yl)methanamine may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways, with downstream effects that contribute to these diverse biological activities.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indol-5-yl)methanamine typically involves the reaction of indole derivatives with methylating agents. One common method is the methylation of indole-5-carboxaldehyde followed by reductive amination to introduce the methanamine group .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: (1-Methyl-1H-indol-5-yl)methanamine is used as a building block in organic synthesis, particularly in the construction of complex indole-based molecules .
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
(1H-Indol-3-yl)methanamine: Another indole derivative with similar biological activities.
(1H-Indol-5-yl)methanamine: Shares structural similarities but differs in the position of the methanamine group.
Uniqueness: (1-Methyl-1H-indol-5-yl)methanamine is unique due to the presence of the methyl group at the 1-position of the indole ring, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
(1-methylindol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCZKICJSDSNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594513 | |
Record name | 1-(1-Methyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-17-9 | |
Record name | 1-(1-Methyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-indol-5-yl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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